REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5](Cl)=[CH:4][C:3]=1[Cl:12].[NH2:13][CH2:14][CH2:15][CH2:16][OH:17].[I-].[K+]>C(O)CCC>[Cl:1][C:2]1[C:3]([Cl:12])=[CH:4][C:5]([NH:13][CH2:14][CH2:15][CH2:16][OH:17])=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:2.3|
|
Name
|
113.2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The butanol is removed by evaporation in vacuo and water
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with 4-methyl-2-pentanone
|
Type
|
WASH
|
Details
|
The extract is washed a few times with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The oily residue is purified by column-chromatography over silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of trichloromethane and 5% of methanol as eluent
|
Type
|
CUSTOM
|
Details
|
The pure fractions are collected
|
Type
|
CUSTOM
|
Details
|
the eluent is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is triturated in 2,2'-oxybispropane
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
CUSTOM
|
Details
|
crystallized from a mixture of 2,2'-oxybispropane and 2-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1Cl)NCCCO)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |